3-Ethyl-3-phenylcyclopentan-1-one
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Overview
Description
3-Ethyl-3-phenylcyclopentan-1-one: is an organic compound that belongs to the class of cycloalkanes. It features a cyclopentane ring substituted with an ethyl group and a phenyl group at the third carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-phenylcyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-phenylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Ethyl-3-phenylcyclopentan-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as precursors for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Ethyl-3-phenylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 3-Methyl-3-phenylcyclopentan-1-one
- 3-Propyl-3-phenylcyclopentan-1-one
- 3-Phenylcyclopentan-1-one
Comparison: Compared to similar compounds, 3-Ethyl-3-phenylcyclopentan-1-one exhibits unique properties due to the presence of the ethyl group, which can influence its reactivity and interactions. The ethyl group can provide steric hindrance and electronic effects that differentiate it from its methyl or propyl analogs .
Properties
CAS No. |
89012-53-3 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-ethyl-3-phenylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-2-13(9-8-12(14)10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
QKWAMOBOGHMDJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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